3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 24310-41-6
VCID: VC2409631
InChI: InChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2
SMILES: C1=CC=C2C(=C1)C(=O)N(N=N2)CCl
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.6 g/mol

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

CAS No.: 24310-41-6

Cat. No.: VC2409631

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.6 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one - 24310-41-6

Specification

CAS No. 24310-41-6
Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
IUPAC Name 3-(chloromethyl)-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2
Standard InChI Key DIBUQPIFKGWZDT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(N=N2)CCl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(N=N2)CCl

Introduction

Physical and Chemical Properties

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. The compound has a molecular formula of C8H6ClN3O and a precise molecular weight of 195.6 g/mol. Its structure comprises a benzene ring fused with a triazine ring containing three nitrogen atoms, with a carbonyl group at the 4-position and a chloromethyl substituent at the 3-position. This arrangement contributes to its specific reactivity profile and handling characteristics, making it relevant for targeted synthetic applications. The compound exists as a solid at standard temperature and pressure, with physical properties documented across multiple sources .

Table 1 below presents a comprehensive compilation of the physical and chemical properties of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one:

PropertyValueReference
CAS Number24310-41-6
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Density1.49 g/cm³
Boiling Point317.3°C at 760 mmHg
Flash Point145.7°C
LogP0.98780 (Chemsrc) / 1.22 (SIELC)
Vapor Pressure0.000388 mmHg at 25°C
Index of Refraction1.684
Standard InChIInChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2
Standard InChIKeyDIBUQPIFKGWZDT-UHFFFAOYSA-N
SMILES NotationC1=CC=C2C(=C1)C(=O)N(N=N2)CCl

From a chemical perspective, 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one demonstrates reactivity patterns typical of compounds containing a chloromethyl group. The presence of this functional group makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles. This reactivity creates opportunities for derivatization and incorporation into more complex molecular structures . Additionally, the carbonyl group at the 4-position can participate in typical carbonyl chemistry, expanding the range of possible transformations. The nitrogen atoms in the triazine ring may also participate in various reactions, contributing to the compound's versatility as a synthetic building block.

Structural Characteristics

The structural features of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one play a crucial role in determining its chemical behavior and potential applications. The compound consists of a benzene ring fused with a 1,2,3-triazine ring, forming the benzotriazine core structure. This heterocyclic framework creates a planar aromatic system that contributes to the compound's stability. The carbonyl group at the 4-position and the chloromethyl substituent at the 3-position extend from this core structure, providing sites for specific chemical interactions and transformations. Understanding these structural elements is essential for predicting the compound's reactivity and designing synthetic strategies involving this molecule .

The benzotriazine structure itself merits special attention, as it represents an important class of heterocycles with diverse applications. The 1,2,3-triazine portion of the molecule contains three consecutive nitrogen atoms, creating an electron-deficient region that influences the electronic distribution throughout the molecule. This arrangement affects the compound's aromaticity and reactivity patterns. Related studies on the parent compound (1,2,3-benzotriazin-4(3H)-one) have examined its aromaticity using nucleus-independent chemical shifts (NICS) calculations, which provide insights into the electronic character of both the benzene and heterocyclic rings .

The chloromethyl group at the N-3 position is particularly significant from a synthetic perspective. This functional group introduces a reactive electrophilic site that can undergo various nucleophilic substitution reactions. The carbon-chlorine bond has sufficient polarization to facilitate reactions with nucleophiles, making this position a valuable handle for further derivatization. This reactivity pattern enables the compound to serve as a precursor for more complex structures, where the chlorine atom can be replaced by various functional groups. Such transformations expand the utility of this compound in synthetic organic chemistry and pharmaceutical development .

Another important structural feature is the carbonyl group at the 4-position, which creates a lactam functionality within the benzotriazine framework. This carbonyl group can potentially participate in various reactions, including nucleophilic additions and reductions. The presence of both the carbonyl group and the chloromethyl substituent creates an interesting electronic environment that can be exploited in the design of specific chemical transformations. These structural characteristics collectively contribute to the compound's versatility as a synthetic intermediate and potential bioactive molecule .

Analytical Methods

Analytical methods for the characterization and quantification of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one are essential for research, quality control, and synthetic applications. High-performance liquid chromatography (HPLC) represents one of the primary analytical techniques employed for this compound, offering high sensitivity and resolution. A specific HPLC method has been developed using a reverse-phase (RP) column, specifically the Newcrom R1, with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This analytical approach enables the detection and quantification of the compound with high precision, supporting both research and potential industrial applications.

For mass spectrometry (MS) compatible applications, the standard HPLC method can be modified by replacing phosphoric acid with formic acid in the mobile phase . This adaptation allows for the coupling of HPLC with mass spectrometry, providing additional structural information and enhancing the sensitivity of detection. Mass spectrometry analysis of this compound typically reveals characteristic fragmentation patterns that reflect its structural components, including the loss of the chloromethyl group and fragmentations of the heterocyclic core. The combination of HPLC with mass spectrometry creates a powerful analytical platform for studying this compound and its derivatives .

Table 2: Analytical Methods for 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

Analytical TechniqueMethod DetailsApplicationReference
RP-HPLCColumn: Newcrom R1
Mobile phase: Acetonitrile, water, and phosphoric acid
Quantitative analysis
LC-MSColumn: Newcrom R1
Mobile phase: Acetonitrile, water, and formic acid
Structural confirmation
UPLCColumn: 3 μm particles
Mobile phase: Similar to HPLC
Fast analysis
Preparative HPLCScaled-up version of analytical methodIsolation of impurities
SpectroscopyNMR, IR, and mass spectrometryStructure elucidation

Beyond chromatographic methods, spectroscopic techniques play a crucial role in the structural characterization of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. Infrared (IR) spectroscopy can identify key functional groups, particularly the carbonyl stretching vibration, which typically appears in the range of 1670-1790 cm⁻¹ for related benzotriazinone compounds . These complementary analytical approaches collectively enable comprehensive characterization of the compound, supporting both research and potential commercial applications .

The analytical methods described above can also be applied to reaction monitoring during synthetic processes involving 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one. By tracking the disappearance of the starting material and the formation of products, researchers can optimize reaction conditions and ensure the purity of the final compounds. Additionally, these methods support pharmacokinetic studies when the compound or its derivatives are investigated for biological applications, enabling the measurement of compound concentrations in various matrices .

Applications in Organic Synthesis

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one serves as a valuable intermediate in organic synthesis, particularly due to the reactivity of its chloromethyl group. This reactive functionality allows the compound to participate in various nucleophilic substitution reactions, where the chlorine atom can be replaced by different nucleophiles such as amines, thiols, alcohols, and other nucleophilic species. Such transformations enable the generation of a diverse array of derivatives with modified properties and potential applications. The synthetic versatility of this compound makes it an attractive building block for the construction of more complex molecular architectures with specific functional properties .

Recent research has demonstrated the utility of benzotriazin-4(3H)-ones in various synthetic pathways. For instance, a study published in the Journal of Organic Chemistry in 2025 described a denitrogenative cyanation approach for converting 1,2,3-benzotriazin-4(3H)-ones to N-aryl and N-alkyl phthalimides using TMSCN as the cyanide source . While this study focused on benzotriazinones as a class rather than specifically on the chloromethyl derivative, it illustrates the synthetic potential of these scaffolds. The reaction proceeds through a denitrogenative pathway, highlighting the unique reactivity of the benzotriazine core structure. This synthetic approach demonstrated good to excellent yields and high functional group tolerance, indicating the broad utility of benzotriazinone chemistry .

Another significant application involves the photochemical cyclization of aryl triazines to form benzotriazin-4(3H)-ones, as reported in a 2024 publication in Organic Letters . This continuous flow synthesis method uses visible light (420 nm) without requiring additives or photocatalysts, resulting in excellent yields with just 10 minutes of residence time. The reaction mechanism appears to involve an unprecedented variation of the classical Norrish type II reaction with simultaneous fragmentation and formation of N–N bonds. While this study describes a synthetic route to benzotriazinones rather than applications of the chloromethyl derivative specifically, it demonstrates ongoing interest in developing efficient methods for accessing this class of compounds .

The chloromethyl derivative specifically can serve as a precursor for introducing various functionalities at the N-3 position of the benzotriazinone scaffold. For example, the chlorine atom could potentially be displaced by nucleophiles to introduce amino, alkoxy, thio, or other functional groups, creating a library of derivatives with tuned properties. Such diversity-oriented synthesis approaches are valuable in medicinal chemistry for exploring structure-activity relationships. Given the biological activities reported for various benzotriazinone derivatives, the ability to generate structural analogs through the chloromethyl intermediate presents significant opportunities for drug discovery research .

ActivityCompoundsTest SystemKey FindingsReference
AntibacterialBenzotriazinone derivatives (12a, 12c, 13b)E. coli, S. aureus, Salmonella spp.Effective against E. coli with ~1.0 cm inhibitory zone
AnticancerBenzotriazinone derivatives (3, 13a)Cancer cell linesIC50 values of 6.525 μM and 10.97 μM respectively
Anti-angiogenicTPZ derivatives (9a, 9b)Co-cultured HUVECs and fibroblasts80-90% inhibition of tube formation at 20 μM
Hypoxic cytotoxicity3-(Aminoalkylamino)-1,2,4-benzotriazine derivativesMCF-7, NCI-H460, HCT-116Greater hypoxic cytotoxicity than reference compound tirapazamine

Research Findings and Developments

Recent research has expanded our understanding of benzotriazinone chemistry, with several notable developments relevant to 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one and related compounds. A significant advancement is the exploration of novel synthetic methodologies for accessing and transforming benzotriazinone scaffolds. These approaches provide more efficient routes to these compounds and expand the toolbox for manipulating their structures for various applications. The growing body of research on benzotriazinones reflects increasing recognition of their potential in both synthetic chemistry and pharmaceutical development, driving continued investigation into their properties and applications .

An important area of research involves the thermodynamic properties of benzotriazinones. A detailed study reported in PubMed examined the energetics and structure of 1,2,3-benzotriazin-4(3H)-one, the parent compound of the chloromethyl derivative. Using static bomb combustion calorimetry and Calvet high-temperature vacuum sublimation techniques, researchers determined the standard molar enthalpy of formation of this compound in the solid state at 298.15 K, along with its standard molar enthalpy of sublimation . From these experimental parameters, they calculated the standard molar enthalpy of formation in the gas phase at 298.15 K to be (200.9 ± 3.8) kJ·mol⁻¹. Additionally, density functional theory (DFT) calculations with the B3LYP hybrid functional and the 6-311++G(d,p) basis set were employed to analyze the interrelations between structure and energy for 1,2,3-benzotriazin-4(3H)-one and its tautomers . These findings provide valuable insights into the fundamental properties of benzotriazinones, which can inform the development of applications for derivatives such as the chloromethyl compound.

Another significant development is the use of continuous flow synthesis for the preparation of benzotriazin-4(3H)-ones. A recent publication in Organic Letters described a novel approach utilizing visible light (420 nm) to induce photocyclization of acyclic aryl triazine precursors . This method offers substantial advantages, including excellent yields with short residence times (10 minutes), no requirement for additives or photocatalysts, and compatibility with continuous flow processing, which enhances scalability and process robustness. The researchers proposed a reaction mechanism based on an unprecedented variation of the classical Norrish type II reaction, involving concomitant fragmentation and formation of N–N bonds . This methodology represents a significant advancement in the synthesis of benzotriazinones, potentially including pathways to 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one or its precursors.

In the realm of synthetic applications, a study published in the Journal of Organic Chemistry in 2025 demonstrated the utility of 1,2,3-benzotriazin-4(3H)-ones as precursors for N-aryl and N-alkyl phthalimides . The researchers developed a metal-free approach for this transformation, employing a denitrogenative cyanation pathway with TMSCN as the cyanide source. This straightforward and scalable method accommodates a wide range of substrates with high functional group tolerance, yielding diverse phthalimide derivatives in good to excellent yields. The researchers successfully applied this methodology to synthesize a tyrosinase inhibitor analogue, highlighting its practical utility in medicinal chemistry . These findings expand the synthetic value of benzotriazinones, including potential applications for the chloromethyl derivative as a building block for more complex structures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator